N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine with methylating agents and tosylating agents under controlled conditions. One common method involves the use of N-methylation followed by tosylation. For instance, the reaction can be carried out using methyl iodide as the methylating agent and p-toluenesulfonyl chloride as the tosylating agent in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with various functional groups, while substitution reactions can produce a wide range of substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain kinases by binding to the active site and blocking substrate access. The molecular pathways involved may include signal transduction pathways that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a chlorine substituent at the 4-position.
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: Contains a carboxylate group instead of an amine.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Substituted with a phenyl group.
Uniqueness
N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and tosyl groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
910789-32-1 |
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Molecular Formula |
C14H14N4O2S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14N4O2S/c1-10-3-5-11(6-4-10)21(19,20)18-8-7-12-13(15-2)16-9-17-14(12)18/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
LNQFBIWLEOUSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)NC |
Origin of Product |
United States |
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